molecular formula C22H16BrClN2O4S B11104535 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate

2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate

Cat. No.: B11104535
M. Wt: 519.8 g/mol
InChI Key: RUTAOJPMFUYQEB-UHFFFAOYSA-N
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Description

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE is a complex organic compound that features a benzisothiazole moiety, a bromobenzoate group, and a chloroaniline linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE typically involves multiple steps. One common route includes the reaction of 2-chloroaniline with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl chloride under basic conditions to form the intermediate 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethanol. This intermediate is then esterified with 2-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The benzisothiazole moiety can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized forms of the benzisothiazole moiety.

    Reduction: Reduced forms of the benzisothiazole moiety.

    Hydrolysis: 2-bromobenzoic acid and 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethanol.

Scientific Research Applications

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also induce oxidative stress or disrupt cellular membranes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl benzoate
  • 2-[2-Chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-bromobenzoate
  • 2-[2-Chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-bromobenzoate

Uniqueness

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzisothiazole and a bromobenzoate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16BrClN2O4S

Molecular Weight

519.8 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2-bromobenzoate

InChI

InChI=1S/C22H16BrClN2O4S/c23-17-9-3-1-7-15(17)22(27)30-14-13-26(19-11-5-4-10-18(19)24)21-16-8-2-6-12-20(16)31(28,29)25-21/h1-12H,13-14H2

InChI Key

RUTAOJPMFUYQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4Cl

Origin of Product

United States

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